molecular formula C12H27NO B1238778 (2S,3R)-2-Aminododecan-3-ol

(2S,3R)-2-Aminododecan-3-ol

Cat. No. B1238778
M. Wt: 201.35 g/mol
InChI Key: AGYWAEBSOUKZJQ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Aminododecan-3-ol is a natural product found in Clavelina oblonga with data available.

Scientific Research Applications

Antifungal Activity

(2S,3R)-2-Aminododecan-3-ol has been studied for its antifungal properties. Research by Reddy et al. (2012) demonstrated its synthesis and effectiveness against several Candida strains, showing comparable results to miconazole, a standard antifungal drug (Reddy et al., 2012). Additionally, Kossuga et al. (2004) isolated the compound from the ascidian Clavelina oblonga and found it to be effective against Candida albicans and Candida glabrata (Kossuga et al., 2004).

Synthesis and Stereochemistry

Research has focused on the synthesis and stereochemistry of (2S,3R)-2-Aminododecan-3-ol and related compounds. Mori and Matsuda (1992) synthesized epimeric amino alcohols similar to this compound, contributing to our understanding of its structure and synthesis (Mori & Matsuda, 1992). Moreover, Bakke et al. (1999) explored enzymatic methods to produce stereochemically pure forms of similar compounds, which can be related to the synthesis of (2S,3R)-2-Aminododecan-3-ol (Bakke et al., 1999).

Antitumor Properties

Research by Chen et al. (2011) on long-chain anti-2-amino-3-alkanols, which include (2S,3R)-2-Aminododecan-3-ol, revealed their potential as antiproliferative (antitumoral) compounds. These compounds showed inhibitory effects on cell proliferation in human glioblastoma cell lines (Chen et al., 2011).

Biomedical Applications

Ikunaka et al. (2002) studied (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a related compound, as a central intermediate in the synthesis of nelfinavir, a potent HIV protease inhibitor. This research highlights the potential of (2S,3R)-2-Aminododecan-3-ol in the development of important pharmaceuticals (Ikunaka et al., 2002).

Toxin Production and Cytotoxicity

The compound has also been studied in the context of fungal toxins. Uhlig et al. (2008) examined 2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue similar to (2S,3R)-2-Aminododecan-3-ol, for its cytotoxic effects and production by Fusarium avenaceum (Uhlig et al., 2008).

properties

Product Name

(2S,3R)-2-Aminododecan-3-ol

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

(2S,3R)-2-aminododecan-3-ol

InChI

InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h11-12,14H,3-10,13H2,1-2H3/t11-,12+/m0/s1

InChI Key

AGYWAEBSOUKZJQ-NWDGAFQWSA-N

Isomeric SMILES

CCCCCCCCC[C@H]([C@H](C)N)O

SMILES

CCCCCCCCCC(C(C)N)O

Canonical SMILES

CCCCCCCCCC(C(C)N)O

synonyms

(2S,3R)-2-aminododecan-3-ol
2-aminododecan-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-Aminododecan-3-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R)-2-Aminododecan-3-ol
Reactant of Route 3
(2S,3R)-2-Aminododecan-3-ol
Reactant of Route 4
(2S,3R)-2-Aminododecan-3-ol
Reactant of Route 5
(2S,3R)-2-Aminododecan-3-ol
Reactant of Route 6
(2S,3R)-2-Aminododecan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.